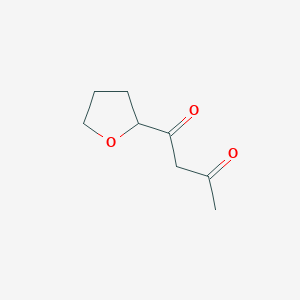

1-(Oxolan-2-yl)butane-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(oxolan-2-yl)butane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-6(9)5-7(10)8-3-2-4-11-8/h8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDVKDWZJIHSPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1CCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860705-06-2 | |

| Record name | 1-(oxolan-2-yl)butane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Beta Diketones in Synthetic and Mechanistic Research

Beta-diketones, or 1,3-diketones, are a highly important class of organic compounds characterized by two carbonyl groups separated by a single carbon atom. researchgate.net This arrangement imparts unique chemical properties that make them valuable intermediates in a wide array of chemical transformations.

One of the most significant features of beta-diketones is their ability to undergo keto-enol tautomerism. masterorganicchemistry.comyoutube.com The equilibrium between the keto and enol forms is often highly dependent on the solvent and the specific substituents on the diketone. masterorganicchemistry.com The enol form is stabilized by intramolecular hydrogen bonding and conjugation, which can make it the predominant tautomer in many cases. libretexts.org This tautomerism is crucial as it allows the beta-diketone to act as a nucleophile in its enolate form, which can be generated by treatment with a base.

The acidity of the methylene (B1212753) protons between the two carbonyl groups is another key characteristic of beta-diketones. These protons are significantly more acidic than those in monocarbonyl compounds, facilitating the formation of a stabilized enolate anion. This enolate is a versatile nucleophile in various carbon-carbon bond-forming reactions, a cornerstone of organic synthesis.

Furthermore, beta-diketones are widely used as ligands for metal ions. The enolate form acts as a bidentate ligand, chelating to a metal center to form stable six-membered ring complexes known as metal acetylacetonates. researchgate.net These metal complexes have found applications as catalysts in numerous organic reactions.

Role of Substituted Cyclic Ethers in Molecular Design

Substituted cyclic ethers, such as the oxolane (tetrahydrofuran) ring present in 1-(Oxolan-2-yl)butane-1,3-dione, are prevalent structural motifs in a vast number of natural products and pharmaceutically active compounds. nih.gov The incorporation of a cyclic ether can significantly influence a molecule's physical and biological properties.

The oxolane ring, a five-membered saturated cyclic ether, is a common building block in medicinal chemistry. Its presence can enhance the aqueous solubility of a molecule, a critical factor in drug design. Moreover, the ether oxygen can act as a hydrogen bond acceptor, influencing the molecule's binding affinity to biological targets. The synthesis of substituted tetrahydrofurans is a well-established area of organic chemistry, with numerous methods available for their construction. organic-chemistry.org

The oxolane ring itself can be chemically transformed. For instance, ring-opening reactions of tetrahydrofuran (B95107) can be used to generate linear, bifunctional molecules, providing a pathway to other classes of compounds. researchgate.netrsc.org The specific substitution on the ring, as in the case of the 2-substituted oxolane in the title compound, introduces a chiral center and can direct the stereochemical outcome of subsequent reactions.

Structural Features and Academic Research Context of 1 Oxolan 2 Yl Butane 1,3 Dione

Established Approaches to Beta-Diketone Synthesis

The β-diketone moiety is a crucial structural element present in numerous biologically active compounds and synthetic intermediates. nih.gov Its synthesis has been a subject of extensive research, leading to several reliable methods.

The Claisen condensation is a cornerstone reaction in organic chemistry for forming carbon-carbon bonds and is the most classical approach for synthesizing 1,3-diketones. nih.govgeeksforgeeks.org The reaction involves the condensation between two ester molecules or, more relevant to this case, an ester and a ketone in the presence of a strong base to yield a β-keto ester or a β-diketone. geeksforgeeks.org

A "crossed" or "mixed" Claisen condensation is particularly relevant for the synthesis of unsymmetrical diketones like this compound. libretexts.org To achieve a good yield of a single product and avoid a complex mixture, the reaction design is critical. libretexts.org One successful strategy involves using an ester that cannot form an enolate (lacks α-hydrogens) as the acylating agent. libretexts.org For the target molecule, this could involve the reaction between methyl or ethyl 2-tetrahydrofuroate and acetone (B3395972). The base deprotonates acetone to form an enolate, which then attacks the carbonyl carbon of the ester.

Alternatively, a ketone can be reacted with an ester where the ketone's α-hydrogens are significantly more acidic than the ester's, making the ketone the exclusive enolate donor. libretexts.org The reaction of 1-(oxolan-2-yl)ethan-1-one (B3119637) with an excess of an ester like ethyl acetate, in the presence of a suitable base, would also be a viable route.

| Claisen Variant | Description | Reactants for Target Synthesis |

| Classic Claisen | Condensation of two identical ester molecules. Not suitable for this target. | N/A |

| Mixed (Crossed) Claisen | Condensation between two different esters or an ester and a ketone. libretexts.org | 1) Ethyl 2-tetrahydrofuroate + Acetone2) 1-(Oxolan-2-yl)ethan-1-one + Ethyl acetate |

| Dieckmann Condensation | An intramolecular Claisen condensation of a molecule containing two ester groups, forming a cyclic β-keto ester. geeksforgeeks.org | Not applicable for the acyclic target compound. |

Direct C-acylation of ketone enolates provides a powerful and versatile alternative to the Claisen condensation for synthesizing 1,3-diketones. beilstein-journals.orgorganic-chemistry.org These methods often offer milder conditions and broader substrate scope.

One approach involves the treatment of ketones with acylating agents like acid chlorides or anhydrides. beilstein-journals.orgresearchgate.net For instance, the enolate of acetone could be acylated with 2-tetrahydrofuroyl chloride. Modern protocols utilize systems like MgBr₂·OEt₂ and a non-nucleophilic base (e.g., i-Pr₂NEt) to facilitate "soft" enolization and subsequent acylation under mild conditions, even open to the air. organic-chemistry.org Another effective method employs the superacidic system of trifluoroacetic anhydride (B1165640) (TFAA) and triflic acid (TfOH) to mediate the acylation of ketones with carboxylic acids directly. beilstein-journals.org

A rhodium-catalyzed reductive α-acylation of α,β-unsaturated ketones has also been developed. This chemoselective reaction involves the treatment of an enone with an acid chloride and diethylzinc (B1219324) in the presence of a rhodium catalyst to furnish the 1,3-diketone. researchgate.netnih.gov

| Acylation Method | Acylating Agent | Key Reagents/Catalysts | Potential Application for Target |

| Direct Acylation of Ketone Enolates | Acid Chlorides (e.g., 2-Tetrahydrofuroyl chloride) | Strong base (e.g., LDA, NaH) | Acylation of acetone enolate. |

| "Soft" Enolization/Acylation | N-Acylbenzotriazoles, O-Pfp esters | MgBr₂·OEt₂, i-Pr₂NEt | Acylation of 1-(oxolan-2-yl)ethan-1-one with an acetylating agent. organic-chemistry.org |

| TFAA/TfOH Mediated Acylation | Carboxylic Acids (e.g., 2-Tetrahydrofuroic acid) | TFAA, TfOH | Acylation of acetone with 2-tetrahydrofuroic acid. beilstein-journals.org |

| Rhodium-Catalyzed Reductive Acylation | Acid Chlorides | RhCl(PPh₃)₃, Et₂Zn | Acylation of an α,β-unsaturated ketone precursor. researchgate.netnih.gov |

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates structural features from each component. researchgate.net While many MCRs involving 1,3-dicarbonyl compounds use them as substrates, they also illustrate the assembly of complex scaffolds. sioc-journal.cnnih.gov For example, 1,3-indanedione, a cyclic 1,3-dione, is a key substrate in numerous MCRs to construct spirocyclic and fused heterocyclic systems. sioc-journal.cnnih.govbohrium.com These reactions often proceed through a cascade of events such as Knoevenagel condensation followed by Michael additions. nih.gov

Developing an MCR for an acyclic target like this compound would be an innovative approach. A hypothetical strategy could involve the reaction of an aldehyde (like 2-tetrahydrofurancarboxaldehyde), a methyl ketone, and a source of carbon monoxide under catalytic conditions, although such a specific reaction is not yet established. The principles of MCRs, however, encourage the design of novel, atom-economical routes to such targets. researchgate.net

Synthesis of Oxolan-2-yl Substituted Compounds

The oxolane (tetrahydrofuran) ring is a common feature in many natural products and pharmaceuticals. nih.gov Its synthesis and functionalization are well-developed fields.

The C2 position of the oxolane ring in the target molecule is a chiral center, meaning the compound can exist as different stereoisomers. Stereoselective synthesis is crucial for applications where a single enantiomer or diastereomer is required.

One established method for creating chiral oxolane rings is to start from a chiral precursor. For example, 2-deoxy-D-ribose, a commercially available sugar, can be reduced and then subjected to acid-catalyzed dehydration and cyclization to produce (2R,3S)-2-(hydroxymethyl)oxolan-3-ol. nih.gov This chiral building block can then be further modified and incorporated into the final diketone structure.

Asymmetric catalysis provides another powerful route. Enantioselective C-H functionalization of the parent tetrahydrofuran (B95107) molecule can be achieved through dual photo-HAT (hydrogen atom transfer) and nickel catalysis, allowing for the direct creation of enantiomerically enriched 2-substituted oxolanes from the bulk hydrocarbon. organic-chemistry.org While challenging, this approach represents a state-of-the-art method for installing the chiral oxolane moiety.

Various methods exist for the functionalization and derivatization of the tetrahydrofuran (THF) ring, which can be applied either before or after the formation of the β-diketone structure. rsc.orgrsc.org

Site-selective α-C–H functionalization of THF is a particularly powerful strategy. rsc.org For example, photocatalytic generation of bromine radicals can selectively activate the α-C–H bond of THF, enabling cross-coupling reactions to form C-S and C-C bonds under mild, metal-free conditions. rsc.org Visible-light photocatalysis using organic dyes can also achieve direct C-H vinylation of THF with alkynes. acs.org These methods could potentially be used in the late-stage functionalization of a molecule already containing the butane-1,3-dione chain.

Chemo- and Regioselectivity Considerations in the Construction of the this compound Framework

The construction of this compound, a β-diketone derivative of γ-butyrolactone, is most commonly approached via a Claisen condensation reaction. wikipedia.orgyoutube.comlibretexts.org This methodology involves the C-acylation of a γ-butyrolactone enolate with an appropriate acylating agent. The primary considerations in this synthesis are chemo- and regioselectivity, which are critical for maximizing the yield of the desired product and minimizing side reactions.

Regioselectivity: The acylation of γ-butyrolactone is highly regioselective for the α-carbon (the carbon adjacent to the carbonyl group). This is due to the enhanced acidity of the α-protons, which are readily abstracted by a strong base to form a resonance-stabilized enolate. wikipedia.orgyoutube.com The resulting enolate then acts as a nucleophile, attacking the electrophilic carbonyl of the acylating agent. The alternative γ-position of the lactone is generally not susceptible to deprotonation and subsequent acylation under these conditions.

Chemoselectivity: A key challenge in the synthesis of C-acylated lactones is controlling chemoselectivity. The lactone itself possesses an electrophilic carbonyl carbon, which can potentially react with the enolate, leading to self-condensation products. chemicalpapers.com Furthermore, the enolate can exhibit both C- and O-nucleophilicity. To favor the desired C-acylation over O-acylation, the choice of base and reaction conditions is paramount. Strong, non-nucleophilic bases such as sodium hydride, sodium amide, or sodium and potassium alkoxides are typically employed. google.comgoogle.com The use of a stoichiometric amount of base is crucial to drive the reaction equilibrium towards the formation of the more stable β-dicarbonyl enolate, thus ensuring high yields. libretexts.org

Another chemoselective consideration arises from the potential for the lactone ring to undergo opening under basic conditions. wikipedia.org However, under anhydrous conditions and with careful temperature control, the rate of C-acylation is generally much faster than the rate of saponification.

The synthesis of the closely related compound, 2-acetyl-γ-butyrolactone, via the condensation of γ-butyrolactone with an acetic acid ester, provides a well-documented example of these selectivity principles in action. google.comgoogle.comwikipedia.org The reaction mechanism involves the formation of a γ-butyrolactone carbanion which then attacks the ester. chemicalpapers.com

Novel Synthetic Pathways and Methodological Advancements for this compound

While the Claisen condensation remains a robust and widely used method, ongoing research seeks to develop more efficient, selective, and environmentally benign synthetic routes.

Continuous Flow Methodologies: A significant advancement in the synthesis of related structures like 2-acetyl-γ-butyrolactone is the development of continuous flow processes. google.comgoogle.com In this approach, γ-butyrolactone, an acetic acid ester, and a strong base are continuously fed into a reaction zone. This method offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety by minimizing the accumulation of reactive intermediates, and the potential for higher throughput and purity of the final product. google.com Yields exceeding 90% for 2-acetyl-γ-butyrolactone have been reported using this continuous methodology. google.com

| Reactants | Base | Solvent | Temperature | Yield of 2-acetyl-γ-butyrolactone | Reference |

| γ-Butyrolactone, Ethyl Acetate | Sodium Methylate | Toluene | 60°C | >90% | google.com |

| γ-Butyrolactone, Acetic Acid Ester | Strong Basic Condensation Agent | - | Not specified | >90% | google.com |

| γ-Butyrolactone, Methyl Acetate | Sodium Methoxide | Methyl Acetate | 45°C | Not specified | chemicalbook.com |

Transition Metal-Catalyzed C-H Activation: A more contemporary and powerful strategy for the functionalization of lactones involves transition metal-catalyzed C-H activation. acs.orgresearchgate.net These methods offer the potential for direct acylation of the lactone ring without the need for pre-functionalization or the use of stoichiometric strong bases. While specific examples for the synthesis of this compound via this route are not yet prevalent in the literature, the general principle holds significant promise. Catalytic systems, often based on palladium, can facilitate the direct coupling of the α-C-H bond of the lactone with a suitable acylating agent. This approach could offer improved atom economy and functional group tolerance compared to classical methods.

Chemoenzymatic Synthesis: Biocatalysis represents another frontier in the development of novel synthetic pathways. nih.govrsc.org Enzymes, such as lipases or esterases, can be employed for highly selective transformations under mild reaction conditions. While often utilized for the resolution of racemic lactones or for lactonization reactions, the potential for enzymatic C-acylation is an area of active investigation. A chemoenzymatic approach could involve the use of an enzyme to generate a reactive intermediate that then undergoes a chemical acylation step, or a fully enzymatic pathway for the entire transformation. Such methods could offer unparalleled chemo-, regio-, and stereoselectivity.

The table below summarizes various reported conditions for the synthesis of 2-acetyl-γ-butyrolactone, a structural analog of the target compound.

| Starting Materials | Catalyst/Base | Solvent | Reaction Conditions | Product | Yield | Reference |

| γ-Butyrolactone, Ethyl Acetate | Sodium Ethoxide | Ethanol | Not specified | 2-Acetyl-γ-butyrolactone | Not specified | wikipedia.org |

| Ethylene Oxide, Ethyl Acetoacetate | Alkaline Conditions | Not specified | Not specified | 2-Acetyl-γ-butyrolactone | Not specified | wikipedia.org |

| γ-Butyrolactone, Ethyl Acetate | Sodium Metal | Not specified | Not specified | 2-Acetyl-γ-butyrolactone | Not specified | chemicalpapers.com |

| γ-Butyrolactone, Butyl Acetate | Sodium Butoxide | Not specified | Not specified | 2-Acetyl-γ-butyrolactone | Not specified | google.com |

| γ-Butyrolactone, Ethyl Acetate | Sodium Methoxide | Not specified | Not specified | 2-Acetyl-γ-butyrolactone | Not specified | google.com |

Enolization Equilibria and Tautomerism in Beta-Diketones Featuring a Cyclic Ether Substituent

Beta-diketones, such as this compound, are well-known for existing as a dynamic equilibrium of tautomeric forms: the diketo form and one or more enol forms. masterorganicchemistry.comyoutube.com The interconversion between these forms is a rapid process, the position of which is influenced by several factors including the nature of the substituents, the solvent, and the temperature. masterorganicchemistry.commissouri.edu

The enol form is often stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a stable six-membered ring-like structure. masterorganicchemistry.comstackexchange.com This chelation is a significant driving force for enolization. For this compound, two primary enol tautomers are possible, arising from the deprotonation of the central methylene group and subsequent protonation of either of the carbonyl oxygens.

The presence of the oxolanyl substituent, a cyclic ether, can influence the tautomeric equilibrium. The ether oxygen can participate in intermolecular hydrogen bonding with protic solvents, potentially altering the solvent cage around the molecule and thereby shifting the equilibrium. Furthermore, the electron-donating inductive effect of the alkyl ether group can influence the relative acidities of the α-hydrogens and the electron density on the carbonyl oxygens, subtly affecting the stability of the respective enol forms.

The equilibrium between the keto and enol forms can be quantitatively assessed using techniques like proton NMR spectroscopy. missouri.edu The percentage of the enol tautomer is expected to be higher in non-polar solvents, where the intramolecular hydrogen bond is more favorable, and lower in polar, protic solvents that can disrupt this internal hydrogen bonding. masterorganicchemistry.commissouri.edu

Table 1: Predicted Solvent Effects on the Keto-Enol Equilibrium of this compound

| Solvent | Predicted Predominant Tautomer | Rationale |

| Hexane | Enol | Non-polar solvent favors the intramolecularly hydrogen-bonded enol form. |

| Chloroform | Enol | Moderately polar solvent, still allows for significant enol formation. |

| Acetone | Keto | Polar aprotic solvent can act as a hydrogen bond acceptor, slightly disfavoring the enol. |

| Methanol | Keto | Polar protic solvent disrupts the intramolecular hydrogen bond, stabilizing the diketo form. |

| Water | Keto | High polarity and hydrogen bonding capacity strongly favors the diketo tautomer. |

Nucleophilic Reactivity of this compound Enolates

The acidic nature of the protons on the central methylene carbon of β-diketones allows for the ready formation of a resonance-stabilized enolate anion upon treatment with a suitable base. This enolate is a potent nucleophile, with reactivity at both the central carbon and the oxygen atoms. Reactions with electrophiles typically occur at the carbon atom, leading to the formation of new carbon-carbon bonds. masterorganicchemistry.com

Alkylation and Acylation Reactions

The enolate of this compound can be readily alkylated by treatment with an alkyl halide. The reaction involves the nucleophilic attack of the enolate's central carbon on the electrophilic carbon of the alkyl halide. To ensure efficient alkylation and minimize side reactions like O-alkylation or dialkylation, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often employed to completely convert the β-diketone to its enolate. youtube.com

Table 2: Representative Alkylation Reactions of this compound

| Alkylating Agent | Base | Product |

| Methyl Iodide | LDA | 2-Methyl-1-(oxolan-2-yl)butane-1,3-dione |

| Benzyl Bromide | NaH | 2-Benzyl-1-(oxolan-2-yl)butane-1,3-dione |

| Allyl Chloride | K₂CO₃ | 2-Allyl-1-(oxolan-2-yl)butane-1,3-dione |

Similarly, acylation of the enolate can be achieved using acylating agents like acid chlorides or anhydrides. This reaction introduces an additional acyl group at the central carbon, leading to the formation of a β-tricarbonyl compound. These products are versatile intermediates in further synthetic transformations.

Michael Additions and Conjugate Additions

The enolate of this compound is a soft nucleophile and readily participates in Michael additions, which are conjugate additions to α,β-unsaturated carbonyl compounds. researchgate.net In this reaction, the enolate adds to the β-carbon of the unsaturated system, a process driven by the formation of a new carbon-carbon bond and a more stable, delocalized enolate intermediate. Subsequent protonation yields the 1,5-dicarbonyl compound.

This reaction is of great synthetic importance as it allows for the construction of more complex carbon skeletons. The choice of reaction conditions, including the base and solvent, can influence the efficiency and stereochemical outcome of the addition.

Electrophilic Transformations at the Active Methylene and Carbonyl Centers

While the enolate is nucleophilic, the diketone itself can undergo reactions with electrophiles at the active methylene carbon under certain conditions. For instance, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce a halogen atom at the central carbon. This reaction likely proceeds through the enol form, where the electron-rich double bond attacks the electrophilic halogen.

The carbonyl groups of this compound are also susceptible to electrophilic attack, particularly after protonation of a carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. However, the more prevalent reactivity of β-diketones involves the nucleophilic character of the enol or enolate.

Cyclization and Heterocycle Formation via this compound as a Precursor

The 1,3-dicarbonyl moiety is an exceptionally versatile building block for the synthesis of a wide variety of heterocyclic compounds. The two carbonyl groups are perfectly positioned to react with dinucleophiles, leading to the formation of five- or six-membered rings.

Condensation Reactions with Nitrogen-Containing Nucleophiles

One of the most common applications of β-diketones in heterocycle synthesis is their condensation with nitrogen-containing nucleophiles such as hydrazines, ureas, and amidines.

A classic example is the Knorr pyrazole (B372694) synthesis , where a β-diketone reacts with a hydrazine (B178648) to form a pyrazole. jk-sci.comslideshare.net The reaction of this compound with hydrazine would be expected to yield a pyrazole with a methyl and an oxolanyl substituent. The reaction proceeds through initial condensation of one of the hydrazine nitrogens with a carbonyl group to form a hydrazone, followed by intramolecular cyclization and dehydration.

Table 3: Predicted Heterocyclic Products from this compound

| Dinucleophile | Heterocyclic Product |

| Hydrazine | 3-Methyl-5-(oxolan-2-yl)-1H-pyrazole |

| Phenylhydrazine | 3-Methyl-1-phenyl-5-(oxolan-2-yl)-1H-pyrazole |

| Urea (B33335) | 4-Methyl-6-(oxolan-2-yl)pyrimidin-2(1H)-one |

| Thiourea (B124793) | 4-Methyl-6-(oxolan-2-yl)pyrimidine-2(1H)-thione |

Similarly, reaction with urea or thiourea under appropriate conditions will lead to the formation of pyrimidinone or pyrimidinethione derivatives, respectively. These reactions significantly expand the synthetic utility of this compound, providing access to a diverse range of heterocyclic structures that are of interest in medicinal chemistry and materials science.

Reactions Leading to Fused or Spirocyclic Systems

The 1,3-dicarbonyl motif in this compound is a well-established precursor for the synthesis of various heterocyclic systems through condensation reactions with dinucleophilic reagents. These reactions typically proceed through an initial nucleophilic attack at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration, leading to the formation of a new fused ring system.

For instance, the reaction with hydrazine hydrate (B1144303) is expected to yield a fused pyrazole derivative. Similarly, condensation with hydroxylamine (B1172632) would lead to a fused isoxazole. The general reactivity of 1,3-diones suggests that a wide array of fused heterocycles, such as pyrimidines and pyridines, can be accessed through reactions with appropriate reagents like urea or β-enaminones, respectively. nih.govnaturalspublishing.com

The presence of the oxolane ring also introduces the potential for the formation of spirocyclic compounds. beilstein-journals.org Intramolecular reactions, possibly triggered by the functionalization of the oxolane ring, could lead to spirocyclization at the carbon atom adjacent to the dicarbonyl moiety. For example, the introduction of a suitable leaving group on the oxolane ring could facilitate an intramolecular alkylation of the enolate derived from the dicarbonyl portion, resulting in a spirocyclic structure. nih.gov Another approach involves the reaction of a diazo compound with the dicarbonyl compound, which can lead to a spirocyclic furanone. beilstein-journals.org

Table 1: Potential Fused Heterocyclic Systems from this compound

| Reagent | Fused Ring System |

| Hydrazine | Pyrazole |

| Hydroxylamine | Isoxazole |

| Urea | Pyrimidine |

| Guanidine | Pyrimidine |

| β-Enaminone | Pyridine |

Radical Chemistry and Oxidative Transformations of this compound

The oxolane moiety of this compound can participate in radical chemistry. Radical reactions involving tetrahydrofuran derivatives are known to proceed via hydrogen atom abstraction from a C-H bond of the ring, typically at the α-position to the ether oxygen, to form a stabilized radical intermediate. nih.govresearchgate.net This radical can then undergo various transformations, including addition to unsaturated bonds. If this compound were functionalized with a tethered alkene or alkyne, an intramolecular radical cyclization could be initiated to form novel bicyclic or spirocyclic structures. mdpi.com Thiyl radicals have been shown to be effective in mediating such cyclizations of unsaturated substrates. mdpi.com

Oxidative transformations of this compound can be envisioned to occur at either the oxolane ring or the dicarbonyl moiety. Oxidative cyclization of tethered olefinic alcohols, often catalyzed by palladium(II) complexes, can lead to the formation of tetrahydrofuran rings. nih.govcaltech.edu While the starting material already contains a tetrahydrofuran ring, this methodology could be applied to derivatives of the title compound to construct more complex polycyclic ether systems.

The dicarbonyl portion of the molecule can also direct oxidative processes. For example, silver-promoted decarboxylative annulation of related systems with 2-oxoacetic acids involves a radical 5-exo cyclization. rsc.org Photochemical methods can also be employed to initiate radical reactions, such as the cyclization of peptides bearing a thioacid and an alkene to form thiolactones. rsc.org

Ring-Opening and Rearrangement Reactions of the Oxolane Moiety

The tetrahydrofuran ring in this compound can undergo ring-opening reactions under specific conditions. Lewis acids are known to catalyze the rearrangement of vinyl acetals derived from dioxepines to yield substituted tetrahydrofurans, demonstrating the utility of Lewis acid catalysis in manipulating cyclic ether structures. nih.gov Brønsted acids can also catalyze the direct substitution of 2-alkoxytetrahydrofurans with various nucleophiles. mdpi.com Theoretical studies have provided insights into the ring-opening of tetrahydrofuran by intramolecular frustrated Lewis pairs. nih.gov

Furthermore, the ring-opening of the oxolane can be achieved through reactions with specific reagents. For example, intramolecular aminolactonization has been used to synthesize furoindolin-2-ones from alkene precursors. mdpi.com

Rearrangement reactions of the dicarbonyl portion are also possible. While not directly involving the oxolane ring, the α-hydroxy ketone that could be formed by reduction of one of the carbonyl groups could potentially undergo an α-ketol rearrangement.

Photochemical reactions offer another avenue for rearrangement. The photochemical decarbonylation of oxetanones and azetidinones leads to the formation of dipoles that can undergo [3+2] cycloadditions with alkenes to produce substituted tetrahydrofurans and pyrrolidines, respectively. chemrxiv.org Although starting from a four-membered ring, this highlights the potential of photochemical methods to induce ring expansion and rearrangement to form five-membered heterocycles. researchgate.netrsc.org

Mechanistic Investigations of Reactions Involving 1 Oxolan 2 Yl Butane 1,3 Dione

Elucidation of Reaction Pathways and Intermediate Characterization

The reaction pathways of 1-(oxolan-2-yl)butane-1,3-dione are expected to be dictated by the two key functional groups: the oxolane ring and the β-dicarbonyl system. The butane-1,3-dione portion exists in a tautomeric equilibrium between the diketo and enol forms. This equilibrium is a critical factor in its reactivity, with the enol form providing a nucleophilic double bond and the diketo form offering two electrophilic carbonyl carbons.

Reactions involving the β-dicarbonyl moiety would likely proceed through several established pathways:

Enolate Formation and Subsequent Alkylation/Acylation: In the presence of a base, the acidic α-proton between the two carbonyl groups can be abstracted to form a stabilized enolate. This enolate is a potent nucleophile and can react with various electrophiles.

Knoevenagel Condensation: The active methylene (B1212753) group can participate in condensation reactions with aldehydes and ketones, typically catalyzed by a weak base.

Michael Addition: The enolate can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds.

The oxolane ring, specifically the carbon adjacent to the ring oxygen (the anomeric center), also presents unique reactive possibilities. Acid-catalyzed reactions could lead to the formation of an oxonium ion intermediate. This intermediate could then be susceptible to nucleophilic attack, potentially leading to ring-opening of the tetrahydrofuran (B95107) moiety.

Characterization of intermediates in these pathways would rely on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to identify proton and carbon environments, and Mass Spectrometry (MS) to determine the mass-to-charge ratio of transient species.

Kinetic and Thermodynamic Studies of Key Transformations

Quantitative understanding of the reactions of this compound would require detailed kinetic and thermodynamic studies.

Kinetic studies would focus on determining the rate of reaction and its dependence on the concentration of reactants, catalysts, and temperature. This data would be used to formulate a rate law, providing insights into the molecularity of the rate-determining step. For example, monitoring the disappearance of the starting material or the appearance of a product using techniques like UV-Vis spectroscopy or HPLC would allow for the determination of reaction orders and rate constants.

Thermodynamic studies would involve measuring the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for key reaction steps, such as the keto-enol tautomerization or a specific condensation reaction. These parameters would indicate the spontaneity and equilibrium position of the reaction. Calorimetry could be employed to measure the heat of reaction (ΔH), and the equilibrium constant (Keq) could be determined by analyzing the composition of the reaction mixture at equilibrium.

A hypothetical data table for the keto-enol tautomerism of a similar β-dicarbonyl compound is presented below to illustrate the type of data that would be sought.

| Solvent | Kenol | ΔG° (kJ/mol) |

| Hexane | 25.0 | -8.0 |

| Chloroform | 10.5 | -5.8 |

| Water | 0.2 | +4.0 |

| : Data is illustrative for a generic β-dicarbonyl and not specific to this compound. |

Role of Catalysis in Enhancing Reactivity and Selectivity

Catalysis would play a crucial role in controlling the reactivity and selectivity of reactions involving this compound.

Acid Catalysis: Protic or Lewis acids could activate the carbonyl groups, making them more electrophilic and susceptible to nucleophilic attack. Acid catalysis would also be instrumental in promoting reactions involving the oxolane ring, such as ring-opening, by facilitating the formation of the oxonium ion intermediate.

Base Catalysis: Base catalysts would be essential for reactions proceeding through the enolate intermediate. The choice of base (e.g., a mild amine catalyst versus a strong alkoxide) could influence the selectivity of alkylation versus other competing reactions.

Organocatalysis: Chiral organocatalysts could be employed to achieve enantioselective transformations, particularly in reactions that create new stereocenters. For instance, a chiral amine could catalyze an asymmetric Michael addition.

Metal Catalysis: Transition metal catalysts could be utilized for a variety of transformations, such as cross-coupling reactions if the molecule were further functionalized.

Isotopic Labeling Studies for Mechanistic Pathway Determination

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. By selectively replacing an atom with its heavier isotope (e.g., ¹H with ²H (deuterium), or ¹²C with ¹³C), the fate of that atom can be traced throughout the reaction.

For this compound, several isotopic labeling experiments could be envisioned:

Deuterium Labeling at the α-Position: Replacing the α-protons with deuterium would allow for the study of proton transfer steps, a key feature of enol and enolate formation. The presence or absence of a kinetic isotope effect (a change in reaction rate upon isotopic substitution) would provide evidence for the involvement of C-H bond breaking in the rate-determining step.

¹⁸O Labeling of the Carbonyl Groups: Incorporating ¹⁸O into one or both of the carbonyl oxygens would help to elucidate the mechanism of reactions involving nucleophilic attack at the carbonyl carbon, such as esterification or acetal formation.

¹³C Labeling of the Carbonyl Carbons: This would be particularly useful in tracking bond-forming and bond-breaking events at the carbonyl centers, especially in rearrangement reactions.

Computational and Theoretical Chemical Studies of 1 Oxolan 2 Yl Butane 1,3 Dione

Quantum Chemical Characterization of Electronic Structure and Bonding

The electronic structure of 1-(Oxolan-2-yl)butane-1,3-dione is fundamentally governed by the interplay between the oxolane ring and the butane-1,3-dione chain. Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these characteristics.

A primary feature of β-diketones is the existence of keto-enol tautomerism. The 1,3-dicarbonyl arrangement allows for the formation of a stable enol form through an intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. For this compound, this equilibrium can be represented as follows:

Figure 1: Keto-enol tautomerism in this compound, showing the diketo form and the two possible enol forms.

Computational studies on similar β-diketones consistently show that the enol tautomer is often more stable than the diketo form in the gas phase and in nonpolar solvents, due to the stabilizing effect of the intramolecular hydrogen bond and the conjugated π-system. The relative energies of the tautomers can be accurately calculated using DFT methods such as B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)). The oxolane substituent, being an electron-donating group, is expected to influence the electron density distribution within the dicarbonyl moiety, thereby affecting the stability of the tautomers.

Natural Bond Orbital (NBO) analysis can provide further insights into the bonding characteristics, such as charge distribution and hyperconjugative interactions. The analysis would likely reveal significant delocalization of electron density in the enol form, contributing to its stability. The table below presents hypothetical data based on typical DFT calculations for similar molecules, illustrating the expected charge distribution on key atoms in both tautomeric forms.

| Atom | Predicted Partial Charge (Diketo) | Predicted Partial Charge (Enol) |

| Carbonyl Carbon (C1) | +0.45 to +0.55 e | +0.20 to +0.30 e |

| Carbonyl Oxygen (O1) | -0.50 to -0.60 e | -0.40 to -0.50 e |

| Carbonyl Carbon (C3) | +0.45 to +0.55 e | +0.35 to +0.45 e |

| Carbonyl Oxygen (O3) | -0.50 to -0.60 e | -0.60 to -0.70 e (hydroxyl) |

| Methylene (B1212753) Carbon (C2) | -0.10 to -0.20 e | -0.05 to +0.05 e |

This interactive table showcases the predicted partial charges on the atoms of the butane-1,3-dione fragment for both the diketo and enol forms, derived from analogous computational studies.

Prediction of Spectroscopic Properties and Conformational Analysis

Computational chemistry is instrumental in predicting spectroscopic properties, which can aid in the experimental identification and characterization of this compound. Time-dependent DFT (TD-DFT) calculations can predict UV-Vis spectra, identifying the electronic transitions responsible for absorption. For the enol form, a π to π* transition within the conjugated system is expected to be the dominant feature.

Vibrational spectroscopy (IR and Raman) can also be simulated. The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure and identify the predominant tautomer. Key vibrational modes would include the C=O stretching frequencies in the diketo form (typically around 1700-1730 cm⁻¹) and the C=C and C=O stretching frequencies in the enol form (around 1600-1650 cm⁻¹), along with the broad O-H stretch of the intramolecular hydrogen bond.

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of the molecule. The presence of the oxolane ring and multiple single bonds in the dione (B5365651) chain leads to several possible conformers. The oxolane ring itself can adopt different puckered conformations (envelope and twist). Furthermore, rotation around the C-C bonds connecting the ring to the dione moiety will result in different spatial arrangements. A potential energy surface scan, performed by systematically rotating dihedral angles and calculating the energy at each step, can identify the low-energy conformers. The results would likely indicate that conformers allowing for the formation of the intramolecular hydrogen bond in the enol form are the most stable.

Theoretical Exploration of Reaction Mechanisms and Transition States

Theoretical methods can be employed to explore the reactivity of this compound and elucidate the mechanisms of its potential reactions. The dicarbonyl moiety is susceptible to nucleophilic attack, and the acidic α-protons can be removed by a base, leading to the formation of an enolate. The oxolane ring can undergo ring-opening reactions under certain conditions.

For instance, the mechanism of a base-catalyzed alkylation at the α-carbon can be investigated. Computational modeling can map out the reaction pathway, from the deprotonation to form the enolate, followed by the nucleophilic attack on an electrophile. The structures and energies of the transition states can be calculated, providing insights into the reaction kinetics. The activation energy barriers for different competing pathways can be compared to predict the major product.

The influence of the oxolane substituent on the reactivity of the dicarbonyl group is another area of interest. The electron-donating nature of the ether oxygen may affect the acidity of the α-protons and the nucleophilicity of the resulting enolate.

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are better suited for understanding the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movement of atoms over time, providing a dynamic picture of intermolecular interactions.

An MD simulation of this compound in a solvent like water or a nonpolar solvent like hexane would reveal how the solvent molecules arrange around the solute and how this affects its conformation and tautomeric equilibrium. In polar solvents, intermolecular hydrogen bonding between the solvent and the carbonyl groups could disrupt the intramolecular hydrogen bond of the enol form, potentially shifting the equilibrium towards the diketo form.

Radial distribution functions can be calculated from the MD trajectory to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This provides a detailed picture of the solvation shell and the strength of intermolecular interactions.

Development of Predictive Models for Reactivity and Selectivity

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its biological activity or physical properties. While developing a specific QSAR model for this compound would require a dataset of related molecules with known activities, the principles of such model development can be discussed.

Molecular descriptors, which are numerical representations of the chemical information of a molecule, would first be calculated. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial charges), steric descriptors (e.g., molecular volume, surface area), and topological descriptors. A statistical method, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that relates these descriptors to the activity or property of interest. Such models could be used to predict the reactivity, selectivity, or even potential biological activity of new, unsynthesized derivatives of this compound.

Thermochemical and Kinetic Data Derivation for Cyclic Ethers and Diketones

The thermochemical properties of this compound, such as its enthalpy of formation, entropy, and heat capacity, can be calculated using high-level computational methods like G3 or G4 theory. These properties are crucial for understanding the thermodynamics of reactions involving this compound.

Kinetic data for elementary reactions, such as hydrogen abstraction or ring-opening of the oxolane moiety, can also be derived. Transition state theory can be used in conjunction with the calculated activation energies to determine the rate constants of these reactions. Studies on the thermochemistry and kinetics of tetrahydrofuran (B95107) and its derivatives provide a valuable basis for these calculations. For example, the bond dissociation energies of the C-H bonds in the oxolane ring can be estimated based on existing data for similar cyclic ethers.

The following table presents a summary of typical calculated thermochemical data for tetrahydrofuran (oxolane), which serves as a foundational component of the target molecule.

| Property | Value |

| Enthalpy of Formation (gas, 298 K) | -184.2 ± 1.0 kJ/mol |

| Entropy (gas, 298 K) | 297.5 ± 2.0 J/(mol·K) |

| Heat Capacity (Cp, gas, 298 K) | 84.5 ± 1.5 J/(mol·K) |

This interactive table displays key thermochemical data for tetrahydrofuran, providing a reference for the properties of the oxolane moiety in the target compound.

Advanced Applications of 1 Oxolan 2 Yl Butane 1,3 Dione in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Building Block for Complex Molecules

1-(Oxolan-2-yl)butane-1,3-dione serves as a highly adaptable starting material in the synthesis of more complex organic molecules. Its dicarbonyl functionality allows for a variety of chemical transformations, making it a valuable asset for synthetic chemists. The presence of the oxolane ring also introduces a heterocyclic element, which is a common motif in many biologically active compounds and functional materials.

The reactivity of the β-dicarbonyl group is a key feature. It can undergo a range of reactions, including but not limited to:

Keto-enol tautomerism: This allows for selective reactions at either the keto or enol form.

Condensation reactions: It can react with various nucleophiles, such as amines and hydrazines, to form heterocyclic compounds like pyrazoles and pyrimidines.

Michael additions: The enolate form can act as a nucleophile in conjugate additions to α,β-unsaturated systems. maynoothuniversity.ie

Alkylation and acylation: The acidic methylene (B1212753) protons between the two carbonyl groups can be deprotonated to form a nucleophilic carbanion, which can then be alkylated or acylated.

These reactions open up pathways to a diverse array of complex molecular architectures. For instance, the dione (B5365651) can be a key component in the construction of intricate natural product analogues or novel pharmaceutical scaffolds. The ability to introduce various substituents onto the dione backbone provides a means to fine-tune the properties of the final molecule.

Precursor in the Synthesis of Ligands for Coordination Chemistry

The 1,3-dione moiety in this compound is an excellent precursor for the synthesis of ligands for coordination chemistry. Upon deprotonation, the resulting enolate can act as a bidentate ligand, coordinating to a metal center through the two oxygen atoms. This forms a stable six-membered chelate ring.

The versatility of this scaffold allows for the synthesis of a wide range of ligands with tailored electronic and steric properties. By modifying the substituents on the dione or the oxolane ring, chemists can influence the coordination properties of the resulting ligand. This, in turn, affects the geometry, stability, and reactivity of the metal complex.

These coordination compounds have potential applications in various fields, including:

Catalysis: Metal complexes derived from these ligands can act as catalysts for a variety of organic transformations.

Materials Science: The unique photophysical or magnetic properties of these complexes can be exploited in the development of new materials.

Bioinorganic Chemistry: They can serve as models for the active sites of metalloenzymes or as potential therapeutic agents. nih.gov

| Metal Ion | Coordination Complex | Potential Application |

| Copper(II) | Bis[1-(oxolan-2-yl)butane-1,3-dionato]copper(II) | Catalyst for oxidation reactions |

| Iron(III) | Tris[1-(oxolan-2-yl)butane-1,3-dionato]iron(III) | Magnetic resonance imaging contrast agent |

| Europium(III) | Tris[1-(oxolan-2-yl)butane-1,3-dionato]europium(III) | Luminescent material for displays |

Applications in Polymer Chemistry and Material Science

The reactivity of this compound also extends to the field of polymer chemistry and material science. The dicarbonyl group can be incorporated into polymer backbones or used as a pendant group to modify the properties of existing polymers.

For example, it can be used as a monomer in condensation polymerization reactions with diamines or diols to produce polyesters or polyamides. The oxolane ring can impart specific properties to the resulting polymer, such as increased polarity or improved solubility.

Furthermore, the ability of the dione to form metal complexes can be utilized to create cross-linked polymer networks. These materials can exhibit interesting properties, such as self-healing capabilities or responsiveness to external stimuli like pH or temperature. The incorporation of metal ions can also lead to the development of materials with unique optical, electronic, or magnetic properties. For instance, polymers containing photosensitive 1,2-diketone moieties have been explored for their potential applications. nih.gov

Design of Novel Functional Molecules Utilizing the this compound Scaffold

The this compound scaffold provides a versatile platform for the design of novel functional molecules. By strategically modifying the different parts of the molecule, researchers can create compounds with specific desired properties.

This design flexibility allows for the creation of molecules with applications in areas such as:

Organic Electronics: Molecules with tailored electronic properties for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Sensors: Compounds that exhibit a change in their optical or electronic properties upon binding to a specific analyte.

Liquid Crystals: Molecules with the appropriate shape and polarity to form liquid crystalline phases.

Development of Organocatalysts and Advanced Reagents from this compound Derivatives

The structural features of this compound make it an attractive starting point for the development of novel organocatalysts and advanced reagents. The presence of both a chiral center (in the oxolane ring, depending on its synthesis) and the dicarbonyl group offers multiple points for modification to create a catalytic site.

For example, the dione can be used to synthesize chiral ligands for asymmetric catalysis. By introducing chiral substituents on the oxolane ring or by using chiral auxiliaries in reactions involving the dione, enantiomerically enriched catalysts can be prepared. These catalysts can then be used to promote a variety of stereoselective transformations.

Furthermore, derivatives of this compound can be designed to act as specific reagents in organic synthesis. For example, they could be developed as:

Protecting groups: The dione could be used to protect diols or other functional groups.

Activating agents: Derivatives could be designed to activate specific functional groups towards nucleophilic attack.

Building blocks for combinatorial chemistry: The versatility of the scaffold makes it suitable for the rapid synthesis of large libraries of compounds for high-throughput screening.

Emerging Research Frontiers and Future Perspectives for 1 Oxolan 2 Yl Butane 1,3 Dione

Untapped Synthetic Potential and Methodological Innovations

The synthesis of 1-(oxolan-2-yl)butane-1,3-dione, while not extensively documented, can be approached through established methodologies for β-diketone formation, primarily the Claisen condensation. mdpi.comresearchgate.net This reaction would involve the base-mediated condensation of an oxolane-2-carboxylate ester with acetone (B3395972).

Potential Synthetic Route via Claisen Condensation:

Reactants: Ethyl 2-tetrahydrofuroate and Acetone

Base: A strong base such as sodium ethoxide (NaOEt) or sodium hydride (NaH) is required to deprotonate the α-carbon of acetone, forming a nucleophilic enolate.

Mechanism: The acetone enolate would then attack the electrophilic carbonyl carbon of the ethyl 2-tetrahydrofuroate. Subsequent protonation during workup would yield the target β-diketone.

Innovations in this synthesis could focus on:

Alternative Acylating Agents: Employing more reactive acyl donors, such as N-acylbenzotriazoles, could lead to milder reaction conditions and potentially higher yields. mdpi.com

Ultrasound-Assisted Synthesis: The application of ultrasound has been shown to accelerate reaction rates in the formation of other β-diketones, offering a greener alternative by potentially reducing reaction times and energy consumption. derpharmachemica.com

Exploration of Novel Reactivity Patterns and Derivatizations

The chemical behavior of this compound is dictated by the interplay between the oxolane ring and the β-diketone moiety. The latter exists as a dynamic equilibrium of keto and enol tautomers, a defining feature of β-dicarbonyl compounds. icm.edu.plmasterorganicchemistry.com This tautomerism is crucial, as the enol form is stabilized by intramolecular hydrogen bonding, creating a pseudo-aromatic six-membered ring. masterorganicchemistry.com

Key Reactive Sites and Potential Derivatizations:

α-Carbon: The methylene (B1212753) proton situated between the two carbonyls is highly acidic. Deprotonation creates a stabilized enolate, which is a potent nucleophile for C-C bond formation. This allows for a variety of alkylation and acylation reactions to introduce further complexity. icm.edu.pl

Carbonyl Groups: The carbonyl carbons are electrophilic and can undergo condensation reactions with amines and hydrazines to form a diverse range of heterocyclic compounds, such as pyrazoles and isoxazoles, which are common scaffolds in medicinal chemistry. researchgate.netderpharmachemica.com

Metal Chelation: The enolate form acts as an excellent bidentate ligand, capable of forming stable complexes with a wide array of metal ions. mdpi.commdpi.com This opens avenues for creating novel catalysts, metal-organic frameworks (MOFs), or imaging agents. mdpi.comicm.edu.pl

Oxolane Ring: The ether linkages within the tetrahydrofuran (B95107) ring offer sites for potential ring-opening reactions under specific acidic or Lewis acidic conditions, providing a pathway to linear, functionalized derivatives.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

The definitive structural confirmation and study of this compound would rely on a combination of modern spectroscopic techniques. A key focus of such analysis would be the investigation of its keto-enol tautomerism, which is highly sensitive to the solvent environment. masterorganicchemistry.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR: The most telling feature would be the presence of a downfield signal (typically δ 15-17 ppm) corresponding to the enolic hydroxyl proton, which is involved in strong intramolecular hydrogen bonding. derpharmachemica.com The ratio of the integration of this peak to the signal for the α-methylene protons (typically δ 3.5-4.0 ppm) of the keto form would allow for quantification of the tautomeric equilibrium in a given solvent. nih.gov

¹³C-NMR: The presence of both keto and enol forms would be confirmed by distinct signals for the carbonyl carbons (δ > 190 ppm for keto, ~180 ppm for enol) and the α-carbon (δ ~50-60 ppm for keto, δ ~90-100 ppm for enol). derpharmachemica.commdpi.com

Infrared (IR) Spectroscopy: The IR spectrum would show a broad absorption band in the 2500-3200 cm⁻¹ region, characteristic of the hydrogen-bonded enolic O-H group. Strong absorptions around 1580-1640 cm⁻¹ would correspond to the C=O and C=C stretching vibrations of the conjugated enol system. The distinct C=O stretch of the keto form would appear around 1700-1730 cm⁻¹. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the exact molecular weight and elemental composition. Fragmentation patterns could also provide evidence for the presence of both tautomers at the time of ionization. nih.gov

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Form | Predicted Chemical Shift / Absorption Band | Assignment |

|---|---|---|---|

| ¹H-NMR | Enol | δ 15.0-17.0 ppm | Enolic -OH |

| Keto | δ 3.5-4.0 ppm | α-CH₂ | |

| Both | δ 3.8-4.2 ppm | -CH₂- (oxolane) | |

| Both | δ 2.1-2.3 ppm | -CH₃ | |

| ¹³C-NMR | Enol | δ 180-190 ppm | C=O (enol) |

| Keto | δ 195-205 ppm | C=O (keto) | |

| Enol | δ 90-100 ppm | α-C (enol) | |

| Keto | δ 50-60 ppm | α-C (keto) | |

| IR | Enol | 2500-3200 cm⁻¹ (broad) | O-H stretch (H-bonded) |

| Enol | 1580-1640 cm⁻¹ | C=O / C=C stretch |

Interdisciplinary Research Integrating this compound in New Chemical Domains

The unique hybrid structure of this compound makes it a promising candidate for several interdisciplinary fields.

Medicinal Chemistry: The β-diketone scaffold is present in numerous biologically active compounds and is known for its antioxidant and anti-inflammatory properties. researchgate.net The oxolane ring is also a common feature in many pharmaceuticals. The combination of these two moieties could lead to the development of novel therapeutic agents, potentially as inhibitors for enzymes like HIV integrase or as scaffolds for anticancer drugs. mdpi.comderpharmachemica.com

Materials Science: As a versatile ligand, this compound could be used to synthesize metal-organic frameworks (MOFs). The properties of these MOFs, such as porosity and catalytic activity, could be tuned by the choice of the metal ion. Such materials have potential applications in gas storage, separation, and heterogeneous catalysis. mdpi.com

Catalysis: Transition metal complexes derived from this β-diketone could serve as catalysts for a variety of organic transformations, such as olefin oxidation and polymerization reactions. icm.edu.pl The heterocyclic substituent could influence the solubility and stability of the catalyst.

Challenges and Opportunities in the Synthesis and Application of Complex Beta-Diketones with Heterocyclic Substituents

The synthesis and application of β-diketones bearing heterocyclic groups present a distinct set of challenges and opportunities.

Challenges:

Synthetic Control: Achieving high yields and purity can be difficult. Side reactions, such as self-condensation of the ketone or instability of the heterocyclic ring under harsh basic or acidic conditions, can complicate the synthesis. researchgate.net For unsymmetrical ketones, controlling the regioselectivity of the condensation is a significant hurdle. nih.gov

Purification: The inherent polarity of the molecule and its tendency to chelate metal ions can make purification by standard techniques like chromatography challenging. Often, purification is achieved by converting the diketone into a metal complex (e.g., a copper complex) which can be easily separated and then decomposed to recover the pure ligand. mdpi.com

Stability: The stability of the heterocyclic ring to the reaction conditions required for derivatizing the β-diketone moiety must always be considered.

Opportunities:

Structural Diversity: The ability to incorporate a wide range of heterocycles opens the door to a vast chemical space with finely tunable electronic and steric properties.

Novel Biological Activity: The fusion of a proven pharmacophore like a β-diketone with diverse heterocycles offers a powerful strategy for drug discovery, creating molecules with potentially novel mechanisms of action. mdpi.comresearchgate.net

Advanced Materials: These complex ligands are ideal building blocks for creating bespoke materials with tailored properties for specific applications in catalysis, sensing, and environmental remediation. icm.edu.pl

Table 2: Compound Names Mentioned in this Article

| Systematic Name | Common/Alternative Name |

| This compound | 2-(Tetrahydrofuran-2-yl)acetoacetic acid |

| Sodium ethoxide | NaOEt |

| Sodium hydride | NaH |

| Pyrazole (B372694) | - |

| Isoxazole | - |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.